Introduction: The Quinoline Scaffold in Modern Drug Discovery
Introduction: The Quinoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2-Chloro-6,7-dimethylquinoline-3-methanol
Executive Summary: This guide provides a comprehensive technical overview of 2-Chloro-6,7-dimethylquinoline-3-methanol, a specialized heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this exact molecule is not prominently indexed in major chemical databases, this paper outlines its logical synthesis from its immediate, well-documented precursor, 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (CAS No. 94856-39-0). We will detail the established Vilsmeier-Haack reaction for the synthesis of the quinoline core, followed by a standard reduction protocol to yield the target methanol derivative. The guide synthesizes information on physicochemical properties, analytical characterization, potential applications as a versatile synthetic intermediate, and essential safety protocols, providing a foundational resource for its use in a research setting.
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid, aromatic structure serves as a core component in a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core at various positions allows for the fine-tuning of its pharmacological profile, making substituted quinolines highly valuable building blocks in the design of novel therapeutic agents.[2][3]
2-Chloro-6,7-dimethylquinoline-3-methanol belongs to this important class of compounds. The presence of a chlorine atom at the 2-position, a hydroxyl group at the 3-position (via a methylene bridge), and dimethyl substitution on the benzene ring provides multiple reactive sites for further chemical modification. The chloro group is a versatile handle for nucleophilic substitution reactions, while the primary alcohol is readily derivatized, enabling the creation of diverse chemical libraries for high-throughput screening and lead optimization. This guide offers the scientific community a detailed examination of its synthesis, characterization, and potential utility.
Physicochemical Properties and Identification
Precise experimental data for 2-Chloro-6,7-dimethylquinoline-3-methanol is scarce due to its nature as a specialized intermediate. However, its properties can be reliably inferred from its immediate precursor and related analogs.
| Identifier | Value | Source |
| IUPAC Name | (2-Chloro-6,7-dimethylquinolin-3-yl)methanol | N/A |
| Molecular Formula | C₁₂H₁₂ClNO | N/A |
| Molecular Weight | 221.68 g/mol | N/A |
| Precursor CAS No. | 94856-39-0 (for 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde) | [4] |
| Precursor Mol. Formula | C₁₂H₁₀ClNO | [4] |
| Precursor Mol. Weight | 219.66 g/mol | [4] |
| Appearance (Predicted) | Off-white to pale yellow solid | Inferred |
Synthesis and Mechanistic Rationale
The most logical and efficient pathway to synthesize 2-Chloro-6,7-dimethylquinoline-3-methanol involves a two-step process: (1) Formation of the quinoline core via the Vilsmeier-Haack reaction to yield the aldehyde precursor, followed by (2) selective reduction of the aldehyde to the primary alcohol.
Step 1: Vilsmeier-Haack Cyclization for the Aldehyde Precursor
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds, particularly N-arylacetamides, to produce 2-chloro-3-formylquinolines.[5] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[1]
Causality of Experimental Choices:
-
Starting Material: The synthesis begins with N-(3,4-dimethylphenyl)acetamide, which is readily prepared by acetylating 3,4-dimethylaniline. The dimethyl substitution pattern on the aniline ring dictates the final 6,7-dimethyl substitution on the quinoline product.
-
Vilsmeier Reagent: The combination of POCl₃ and DMF is the classic and most effective choice for this transformation. POCl₃ activates the amide oxygen of DMF, leading to the formation of the highly electrophilic Vilsmeier reagent, which is necessary to attack the moderately activated acetanilide ring.
-
Reaction Conditions: The reaction is initially performed at low temperatures (0-5 °C) during the addition of POCl₃ to control the exothermic formation of the Vilsmeier reagent. The subsequent heating (reflux) provides the necessary activation energy for the electrophilic aromatic substitution and subsequent intramolecular cyclization and dehydration steps that form the quinoline ring.
Caption: Vilsmeier-Haack reaction workflow for precursor synthesis.
Experimental Protocol: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 molar equivalents). Cool the flask in an ice-salt bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.5 molar equivalents) dropwise to the cooled DMF with constant stirring over 30-45 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 1 hour at this temperature.
-
Substrate Addition: Add N-(3,4-dimethylphenyl)acetamide (1 molar equivalent) portion-wise to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases. The solid product will precipitate.
-
Purification: Filter the crude solid, wash it thoroughly with water, and dry it. Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde.
Step 2: Selective Reduction to 2-Chloro-6,7-dimethylquinoline-3-methanol
The conversion of the aldehyde to the target primary alcohol is a straightforward reduction. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its excellent selectivity for aldehydes and ketones over other reducible groups, its mild reaction conditions, and its operational simplicity.
Causality of Experimental Choices:
-
Reducing Agent: NaBH₄ is chosen over stronger reducing agents like lithium aluminum hydride (LiAlH₄) because it is safer to handle (stable in air, less reactive with protic solvents) and provides the necessary chemoselectivity. It will reduce the aldehyde without affecting the chloro-substituted aromatic ring.
-
Solvent: A protic solvent like methanol or ethanol is typically used. It serves to dissolve the substrate and also acts as a proton source to quench the intermediate borate ester and liberate the final alcohol product.
Caption: Selective reduction of the aldehyde to the target alcohol.
Experimental Protocol: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-methanol (Adapted from a similar reduction[6])
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Dissolution: Dissolve 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde (1 molar equivalent) in methanol in an appropriately sized flask.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 1.1 molar equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully add water to quench the excess NaBH₄ and decompose the borate complex.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).[7]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-Chloro-6,7-dimethylquinoline-3-methanol.
Spectroscopic and Analytical Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals: two singlets for the non-equivalent methyl groups on the aromatic ring, aromatic protons in the 7-8 ppm range, a singlet for the benzylic -CH₂- protons (around 4.5-5.0 ppm), and a broad singlet for the hydroxyl (-OH) proton which is exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will confirm the presence of 12 distinct carbon environments, including the aliphatic -CH₂OH carbon signal around 60-65 ppm.
-
IR (Infrared) Spectroscopy: A key confirmation of the reaction's success is the disappearance of the strong carbonyl (C=O) stretch of the starting aldehyde (typically ~1690 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product (typically ~3200-3500 cm⁻¹).
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight (221.68 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Chromatography: TLC is essential for reaction monitoring, while column chromatography is the standard method for purification.[6][8]
Applications in Drug Discovery and Development
2-Chloro-6,7-dimethylquinoline-3-methanol is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, making it a versatile scaffold for building diverse molecular architectures.
-
Nucleophilic Aromatic Substitution (SₙAr): The 2-chloro position is activated towards SₙAr reactions. It can be displaced by a wide range of nucleophiles (amines, thiols, alkoxides) to introduce new side chains, a common strategy in developing kinase inhibitors and other targeted therapies.[9]
-
Derivatization of the Hydroxyl Group: The primary alcohol can be easily converted into esters, ethers, carbamates, or oxidized back to the aldehyde or to a carboxylic acid. This allows for the introduction of various pharmacophores or groups that can modulate solubility, cell permeability, and target binding.
-
Scaffold for Library Synthesis: By combining reactions at both the chloro and hydroxyl positions, a combinatorial library of novel quinoline derivatives can be rapidly synthesized for screening against various biological targets.
Caption: Potential synthetic pathways using the target compound as a core scaffold.
Safety and Handling
While specific toxicology data for 2-Chloro-6,7-dimethylquinoline-3-methanol is not available, the hazard profile can be estimated from its precursors and structurally related compounds. The precursor aldehyde and similar chloro-quinolines are classified with GHS hazard statements.[4][10]
-
GHS Hazard Classification (Predicted):
-
Precautionary Measures:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, eye protection, and face protection.[11]
-
P301+P317: IF SWALLOWED: Get medical help.
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
Conclusion
2-Chloro-6,7-dimethylquinoline-3-methanol is a valuable, albeit specialized, chemical intermediate for drug discovery and organic synthesis. While not commercially ubiquitous, its synthesis is readily achievable through a robust and well-understood Vilsmeier-Haack cyclization followed by selective reduction. The strategic placement of its reactive functional groups—a displaceable chlorine and a derivable alcohol—renders it an excellent platform for the generation of novel quinoline-based compound libraries. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this versatile molecular scaffold in their research endeavors.
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